molecular formula C8H9NO3 B174648 N,2-dihydroxy-4-methylbenzamide CAS No. 158671-29-5

N,2-dihydroxy-4-methylbenzamide

Cat. No.: B174648
CAS No.: 158671-29-5
M. Wt: 167.16 g/mol
InChI Key: GWUYSOZDSVVSQU-UHFFFAOYSA-N
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Description

N,2-Dihydroxy-4-methylbenzamide is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of a benzamide core substituted with hydroxyl groups at the N and 2 positions, and a methyl group at the 4 position

Mechanism of Action

Target of Action

This compound is relatively rare and unique, and it’s primarily used by early discovery researchers

Biochemical Pathways

As a rare and unique chemical, it’s part of a collection used by early discovery researchers

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound is currently unknown and requires further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dihydroxy-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding hydroxamic acid. This intermediate is then subjected to further hydroxylation to introduce the hydroxyl groups at the N and 2 positions. The reaction conditions often include the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N,2-Dihydroxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,2-Dihydroxy-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Comparison with Similar Compounds

    N-Hydroxybenzamide: Similar structure but lacks the methyl group and additional hydroxyl group.

    2-Hydroxy-4-methylbenzamide: Similar but lacks the N-hydroxyl group.

    4-Methylbenzamide: Lacks both hydroxyl groups.

Uniqueness: N,2-Dihydroxy-4-methylbenzamide is unique due to the presence of both N and 2 hydroxyl groups along with a methyl group at the 4 position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,2-dihydroxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUYSOZDSVVSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158671-29-5
Record name 158671-29-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9.05 g of hydroxylamine hydrochloride was dissolved in 84 mL of methanol, to which 40.64 g of a 28% solution of sodium methoxide in methanol was added at room temperature, and then this mixture was stirred for 10 minutes. Then, 21 mL of a solution of 7.00 g of methyl 2-hydroxy-4-methylsalicylate in methanol was added dropwise to the reaction mixture, which was stirred for one hour at room temperature and then another four hours while heating it under reflux. The reaction mixture was added to water, and adjusted to pH 5 with 6M hydrochloric acid, and then resultant precipitate was filtered out thereof. The resultant solid was washed with water and diisopropyl ether successively to yield 5.95 g of N,2-dihydroxy-4-methylbenzamide as light yellow solid.
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
84 mL
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solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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solvent
Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
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solvent
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solvent
Reaction Step One
[Compound]
Name
solution
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
methyl 2-hydroxy-4-methylsalicylate
Quantity
7 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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